1-Phenoxy-2-propanol
Overview
Description
1-Phenoxy-2-propanol (also known as Propylene glycol 1-phenyl ether) is a gycol ether . It has been used as an additive to saline to induce anesthetic effect on the peripheral tissues isolated from Biomphalaria alexandrina prior to fixation .
Synthesis Analysis
1-Phenoxy-2-propanol can be synthesized by reacting propylene oxide with phenol in the presence of Al2O3-MgO/Fe3O4 catalyst .Molecular Structure Analysis
The molecular formula of 1-Phenoxy-2-propanol is C9H12O2 . Its molecular weight is 152.1904 .Chemical Reactions Analysis
The influence of its anesthetic property on gastropods has been analyzed . Its degradation by microorganisms in different soil types has been investigated .Physical And Chemical Properties Analysis
1-Phenoxy-2-propanol has a density of 1.1±0.1 g/cm3 . Its boiling point is 249.3±13.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 51.4±3.0 kJ/mol . The flash point is 104.4±14.1 °C . The index of refraction is 1.517 .Scientific Research Applications
Anesthetic for Gastropods
Scientific Field
Application Summary
1-Phenoxy-2-propanol is used as an anesthetic for gastropods in neurophysiological, surgical, and neuroanatomical protocols .
Methods of Application
The compound is added to saline to induce an anesthetic effect on the peripheral tissues isolated from gastropods prior to fixation .
Results or Outcomes
The use of 1-Phenoxy-2-propanol as an anesthetic has been found to be effective for gastropods used in neurophysiology .
Synthesis of Glycol Ether
Scientific Field
Application Summary
1-Phenoxy-2-propanol, a glycol ether, can be synthesized by reacting propylene oxide with phenol .
Methods of Application
The synthesis process involves the reaction of propylene oxide with phenol in the presence of an Al2O3-MgO/Fe3O4 catalyst .
Results or Outcomes
The reaction results in the formation of 1-Phenoxy-2-propanol .
Degradation by Microorganisms in Soil
Scientific Field
Application Summary
1-Phenoxy-2-propanol can be degraded by microorganisms in different soil types .
Methods of Application
The compound is introduced into various soil types and the rate of degradation is monitored over time .
Results or Outcomes
The results of these studies can provide valuable information about the environmental fate of 1-Phenoxy-2-propanol .
Additive in Saline for Tissue Fixation
Scientific Field
Application Summary
1-Phenoxy-2-propanol is used as an additive to saline to induce an anesthetic effect on the peripheral tissues isolated from Biomphalaria alexandrina prior to fixation .
Methods of Application
The compound is added to saline and applied to the tissues prior to fixation .
Results or Outcomes
The use of 1-Phenoxy-2-propanol in this context can help to preserve the structure and function of the tissues during the fixation process .
Solvent in Industrial Applications
Scientific Field
Application Summary
1-Phenoxy-2-propanol is used as a solvent in various industrial applications due to its ability to dissolve a wide range of organic compounds .
Methods of Application
The compound is used in its pure form or mixed with other solvents depending on the specific requirements of the application .
Results or Outcomes
The use of 1-Phenoxy-2-propanol as a solvent can improve the efficiency of various industrial processes .
Intermediate in Organic Synthesis
Scientific Field
Application Summary
1-Phenoxy-2-propanol serves as an intermediate in the synthesis of various organic compounds .
Methods of Application
The compound is used in reactions to form more complex organic molecules .
Results or Outcomes
The use of 1-Phenoxy-2-propanol as an intermediate can facilitate the synthesis of a wide range of organic compounds .
Safety And Hazards
properties
IUPAC Name |
1-phenoxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLKWZIFZMJLFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027312 | |
Record name | 1-Phenoxy-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [Reference #1] | |
Record name | 2-Propanol, 1-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propylene phenoxetol | |
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URL | https://haz-map.com/Agents/16978 | |
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Boiling Point |
241.2 °C | |
Record name | Propylene glycol phenyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 15.1 g/L at 20 °C | |
Record name | Propylene glycol phenyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0622 g/cu cm at 20 °C | |
Record name | Propylene glycol phenyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.27 (Air = 1) | |
Record name | Propylene glycol phenyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.02 [mmHg], 0.00218 mm Hg at 25 °C | |
Record name | Propylene phenoxetol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16978 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Propylene glycol phenyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%. | |
Record name | Propylene glycol phenyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1-Phenoxy-2-propanol | |
Color/Form |
Colorless to yellow liquid | |
CAS RN |
770-35-4 | |
Record name | 1-Phenoxy-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=770-35-4 | |
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Record name | Propylene glycol phenyl ether | |
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Record name | 1-Phenoxy-2-propanol | |
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Record name | 2-Propanol, 1-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Phenoxy-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027312 | |
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Record name | 1-phenoxypropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.111 | |
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Record name | PHENOXYISOPROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CZY0NY1A | |
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Record name | Propylene glycol phenyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
11.4 °C | |
Record name | Propylene glycol phenyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Citations
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